molecular formula C16H19BrN2O3 B2537447 tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 1887237-17-3

tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No. B2537447
CAS RN: 1887237-17-3
M. Wt: 367.243
InChI Key: LVXKKZPFZOKQOC-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .


Synthesis Analysis

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .


Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK 6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include dianion alkylation, cyclization, and demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, “tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate” has a molecular weight of 317.18 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core element related to the specified compound, plays a significant role in medicinal chemistry. Its incorporation into bioactive molecules enhances pharmacophore exploration, stereochemistry, and 3D profile due to its sp3-hybridization and non-planarity. Pyrrolidine and its derivatives, such as pyrrolizines and prolinol, are pivotal in designing compounds for treating human diseases. Their diverse biological activities and structural motifs align with natural products and therapeutics, highlighting the significance of pyrrolidine scaffolds in drug discovery. These findings suggest avenues for exploring the specified compound in novel therapeutic applications (Li Petri et al., 2021).

Plant Defense Mechanisms

Research into plant defense against pathogens has revealed the importance of pyrroline-5-carboxylate (P5C), a metabolite related to proline and pyrrolidine metabolism. P5C is implicated in plant resistance against bacterial pathogens through a salicylic acid-dependent pathway and reactive oxygen species (ROS) production. This defense mechanism involves hypersensitive response (HR)-associated cell death, indicating that compounds involved in proline-P5C metabolism could be vital in enhancing plant resilience to environmental stresses and pathogen attacks. This aspect opens research opportunities for the specified compound in agricultural applications, specifically in genetically engineered plants for improved resistance profiles (Qamar et al., 2015).

Synthetic Applications and Environmental Fate

The structural motifs present in tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate are integral in various synthetic routes and environmental processes. For example, the degradation and fate of related oxygenates in soil and groundwater highlight the environmental impact and biodegradability concerns of such compounds. Understanding the microbial degradation pathways of tert-butyl compounds can guide the development of bioremediation strategies and the environmental management of chemical pollutants. This area of research underscores the environmental considerations essential in the broader application and study of the specified compound and its analogs (Schmidt et al., 2004).

Mechanism of Action

The mechanism of action of similar compounds involves the regulation of the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK 6 .

Safety and Hazards

Safety and hazards associated with similar compounds can also vary. For instance, “tert-Butyl 2-bromo-5-methoxybenzoate” should be handled with care to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

Spiroindole and spirooxindole scaffolds continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . This will be useful in creating new therapeutic agents .

properties

IUPAC Name

tert-butyl 5-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXKKZPFZOKQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

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